molecular formula C25H36N2O2 B14607478 1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene CAS No. 60692-70-8

1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene

Cat. No.: B14607478
CAS No.: 60692-70-8
M. Wt: 396.6 g/mol
InChI Key: HRHGOWJPHKWIPP-UHFFFAOYSA-N
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Description

1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene is an organic compound that belongs to the class of azoxybenzenes These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene typically involves the following steps:

    Nitration: The starting material, 4-(octyloxy)aniline, undergoes nitration to form 4-(octyloxy)nitrobenzene.

    Reduction: The nitro group is reduced to an amino group, yielding 4-(octyloxy)aniline.

    Azotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt reacts with 1-(2-Methylbutyl)benzene to form the desired azoxybenzene compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene can undergo various chemical reactions, including:

    Oxidation: The azoxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The azoxy group can be reduced to form azo or hydrazo compounds.

    Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce azo or hydrazo derivatives.

Scientific Research Applications

    Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique optical or electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Its derivatives may be investigated for potential biological activities, such as antimicrobial or anticancer properties.

    Industrial Applications: It may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene involves interactions with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as its role in materials science or biological studies.

Comparison with Similar Compounds

Similar Compounds

    Azobenzenes: Compounds with an azo group (-N=N-) instead of an azoxy group.

    Nitrobenzenes: Compounds with a nitro group (-NO2) attached to the benzene ring.

    Aniline Derivatives: Compounds with an amino group (-NH2) attached to the benzene ring.

Uniqueness

1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene is unique due to the presence of both an azoxy group and specific alkyl and alkoxy substituents

Properties

CAS No.

60692-70-8

Molecular Formula

C25H36N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

[4-(2-methylbutyl)phenyl]imino-(4-octoxyphenyl)-oxidoazanium

InChI

InChI=1S/C25H36N2O2/c1-4-6-7-8-9-10-19-29-25-17-15-24(16-18-25)27(28)26-23-13-11-22(12-14-23)20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3

InChI Key

HRHGOWJPHKWIPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)CC(C)CC)[O-]

Origin of Product

United States

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